REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCC(OC[C@@H:22]([OH:30])[C@H:23]1[O:27][CH2:26][C@H:25](O)[C@H:24]1[OH:29])=O.[OH-].[C:32]([OH:36])(=O)[CH:33]=[CH2:34].C([O-])(=O)C=C.[Na+]>[OH-].[Na+].O.C1CCCCC1>[CH2:34]([O:30][CH2:22][CH2:23][O:27][CH2:26][CH:25]1[O:29][CH2:24]1)[CH:33]1[O:36][CH2:32]1 |f:3.4,5.6|
|
Name
|
Tween 81
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
2L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Potassium persulfate (145 mg) was added
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
CUSTOM
|
Details
|
One hour
|
Type
|
ADDITION
|
Details
|
(83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The increased viscosity of the polymerization aided in the suspension of the silica
|
Type
|
ADDITION
|
Details
|
The silica was dispersed uniformly throughout the reaction mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCOCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCCCCCCCCCCCCCC(OC[C@@H:22]([OH:30])[C@H:23]1[O:27][CH2:26][C@H:25](O)[C@H:24]1[OH:29])=O.[OH-].[C:32]([OH:36])(=O)[CH:33]=[CH2:34].C([O-])(=O)C=C.[Na+]>[OH-].[Na+].O.C1CCCCC1>[CH2:34]([O:30][CH2:22][CH2:23][O:27][CH2:26][CH:25]1[O:29][CH2:24]1)[CH:33]1[O:36][CH2:32]1 |f:3.4,5.6|
|
Name
|
Tween 81
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
2L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Potassium persulfate (145 mg) was added
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
CUSTOM
|
Details
|
One hour
|
Type
|
ADDITION
|
Details
|
(83.0 g) was introduced into the resin kettle through a powder funnel over a 5 minute period
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The increased viscosity of the polymerization aided in the suspension of the silica
|
Type
|
ADDITION
|
Details
|
The silica was dispersed uniformly throughout the reaction mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCOCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |